2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide (CAS Number: 877657-03-9) is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a benzofuro[3,2-d]pyrimidine core, which is associated with various biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C26H21N3O5, with a molecular weight of approximately 455.5 g/mol. The structural features include:
- Dioxo group : Contributes to potential reactivity and biological interactions.
- Benzofuro core : Known for its role in various biological activities.
- Substituents : The presence of p-tolyl and furan groups may enhance its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this molecule exhibit significant anticancer properties. For instance, derivatives of benzofuro[3,2-d]pyrimidines have shown promising activity against various cancer cell lines:
These studies indicate that the compound's mechanism of action may involve EGFR inhibition , apoptosis induction , and modulation of mitochondrial pathways .
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by affecting proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that treatment with the compound can lead to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Study on Antitumor Activity
A study published in PubMed highlighted the synthesis and evaluation of related compounds showcasing remarkable antitumor activity. The IC50 values for some derivatives were significantly lower than those of standard chemotherapy agents like doxorubicin, indicating a potential for development as novel anticancer drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the benzofuro core influence anticancer potency.
- Core Modifications : Alterations in the dioxo group can enhance or diminish biological activity.
属性
CAS 编号 |
877657-23-3 |
---|---|
分子式 |
C24H19N3O5 |
分子量 |
429.432 |
IUPAC 名称 |
N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H19N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI 键 |
JPNCONALELPEAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。